molecular formula C17H12FN3O4 B2647262 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1171025-85-6

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2647262
CAS No.: 1171025-85-6
M. Wt: 341.298
InChI Key: BJBHLWMHHUZCMH-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the combination of its benzodioxole, fluorophenyl, and oxadiazole groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBHLWMHHUZCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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